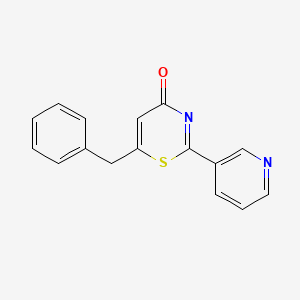![molecular formula C21H29N3O2 B14380881 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-61-4](/img/structure/B14380881.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
化学反応の分析
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(ethylsulfanyl)phenyl]piperazine: Similar in structure but with an ethylsulfanyl group instead of a pyridin-2-yl group.
[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-2-yl-: Another compound with a similar core structure but different functional groups.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
90125-61-4 |
|---|---|
分子式 |
C21H29N3O2 |
分子量 |
355.5 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C21H29N3O2/c1-25-20-7-6-18(17-21(20)26-2)8-11-23-13-15-24(16-14-23)12-9-19-5-3-4-10-22-19/h3-7,10,17H,8-9,11-16H2,1-2H3 |
InChIキー |
BMNLETJZEXXACW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCC3=CC=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
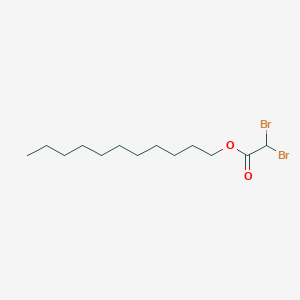
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
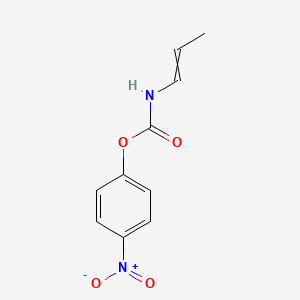
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
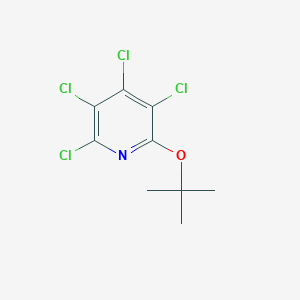
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
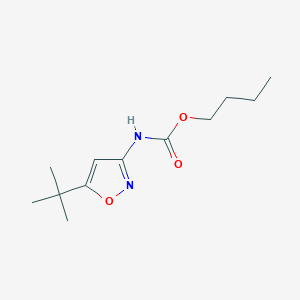
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
